L-Isocitric acid
Overview
Description
L-Isocitric acid is a chemical compound that belongs to the family of alpha-hydroxy acids. It is an important intermediate in the citric acid cycle, which is a key metabolic pathway in all living organisms. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food industry.
Scientific Research Applications
Microbial Production and Biotechnological Applications
L-Isocitric acid, specifically in the form (2R,3S)-isocitric acid, has been traditionally used as a biochemical reagent. Recent research has highlighted its potential as a substance for the prevention and treatment of certain diseases. Studies have focused on microbial synthesis of (2R,3S)-isocitric acid, exploring the use of natural, mutant, and recombinant strains of the yeast Yarrowia lipolytica. The development of efficient production processes and methods for product isolation and purification to pharmacopeial standards has been a significant focus of this research. Such studies have implications for medical and industrial applications, suggesting that this compound could be produced sustainably and at a large scale for various uses (Kamzolova & Morgunov, 2019).
Antioxidant Properties and Health Applications
This compound has shown promise as a compound with powerful antioxidant activity, potentially useful in combating oxidative stress. The use of waste products from the alcohol industry for the production of isocitric acid by Yarrowia lipolytica has been demonstrated, indicating a cost-effective and environmentally friendly method of production. The regulation of acid production through adjustments in the cultivation medium's pH, nitrogen source concentration, and the nature of the nitrogen source indicates that the synthesis of this compound can be finely tuned for specific health applications (Kamzolova et al., 2021).
Optimization of Production Conditions
The optimization of the conditions for the microbial production of this compound has been a significant area of research. Studies have shown that the preferential synthesis of this compound can be regulated by altering the nature and concentration of the nitrogen source, pH of the cultivation medium, and concentration of additives like ester-aldehyde fraction. For instance, it has been found that cultivation under nitrogen deficiency conditions with the addition of iron and certain acids can significantly increase the production yield of this compound, offering a method to enhance its production for various applications (Kamzolova et al., 2020).
Mechanism of Action
Target of Action
L-Isocitric acid primarily targets enzymes involved in the citric acid cycle, also known as the Krebs cycle. The main enzymes that interact with this compound are aconitase and isocitrate dehydrogenase. Aconitase catalyzes the isomerization of citrate to isocitrate, while isocitrate dehydrogenase facilitates the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. These enzymes play crucial roles in cellular respiration and energy production .
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. In the case of aconitase, this compound is formed from citrate through a reversible isomerization process. For isocitrate dehydrogenase, this compound undergoes oxidative decarboxylation, resulting in the production of alpha-ketoglutarate and the reduction of NADP+ to NADPH. This interaction is essential for the continuation of the citric acid cycle and the production of energy in the form of ATP .
Biochemical Pathways
This compound is a key intermediate in the citric acid cycle, which is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The cycle produces NADH and FADH2, which are used in the electron transport chain to generate ATP. The presence of this compound ensures the smooth progression of the cycle, facilitating the conversion of citrate to alpha-ketoglutarate and ultimately leading to the production of energy .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream. It is metabolized primarily in the liver, where it participates in the citric acid cycle. The compound is eventually excreted through the kidneys. The bioavailability of this compound is influenced by factors such as its solubility and the presence of transport proteins that facilitate its uptake .
Result of Action
The molecular and cellular effects of this compound’s action include the production of alpha-ketoglutarate, NADPH, and ATP. Alpha-ketoglutarate is a crucial intermediate that feeds into various metabolic pathways, including amino acid synthesis and the urea cycle. NADPH is essential for biosynthetic reactions and maintaining cellular redox balance. ATP, the primary energy currency of the cell, is produced through oxidative phosphorylation in the mitochondria. These effects collectively support cellular metabolism and energy homeostasis .
Action Environment
Environmental factors such as pH, temperature, and the presence of cofactors can influence the action, efficacy, and stability of this compound. Optimal enzyme activity for aconitase and isocitrate dehydrogenase occurs at physiological pH and temperature. The presence of metal ions such as magnesium and manganese is crucial for the catalytic activity of these enzymes. Additionally, the availability of substrates and cofactors like NADP+ can modulate the efficiency of this compound’s action in the citric acid cycle .
Biochemical Analysis
Biochemical Properties
L-Isocitric acid is an intermediate in the TCA cycle, where it is formed from citrate through the action of the enzyme aconitase. It is then converted into alpha-ketoglutarate by isocitrate dehydrogenase. This compound interacts with several enzymes, including aconitase, isocitrate dehydrogenase, and isocitrate lyase. Aconitase catalyzes the reversible isomerization of citrate to isocitrate, while isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. Isocitrate lyase, on the other hand, cleaves isocitrate into succinate and glyoxylate in the glyoxylate cycle .
Cellular Effects
This compound influences various cellular processes, including energy production, cell signaling, and gene expression. In the TCA cycle, it plays a pivotal role in generating ATP, the primary energy currency of the cell. Additionally, this compound impacts cell signaling pathways by modulating the activity of enzymes involved in metabolic regulation. It also affects gene expression by influencing the levels of metabolites that serve as signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme interactions and metabolic regulation. It binds to aconitase, facilitating the isomerization of citrate to isocitrate. The compound also interacts with isocitrate dehydrogenase, promoting the conversion of isocitrate to alpha-ketoglutarate. These interactions are crucial for maintaining the flow of the TCA cycle and ensuring efficient energy production. Additionally, this compound can act as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can vary depending on environmental conditions. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to high temperatures or acidic conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to alterations in metabolic flux and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to enhance metabolic activity and improve energy production. At high doses, it can lead to toxic effects, including metabolic imbalances and oxidative stress. Threshold effects have been observed, where the beneficial effects of this compound plateau at certain concentrations, and further increases in dosage result in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the TCA cycle and the glyoxylate cycle. In the TCA cycle, it is an intermediate that is converted to alpha-ketoglutarate by isocitrate dehydrogenase. In the glyoxylate cycle, this compound is cleaved by isocitrate lyase to produce succinate and glyoxylate. These pathways are essential for energy production and metabolic regulation in cells .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be transported across cellular membranes by specific transporters and binding proteins. The distribution of this compound within tissues is influenced by its interactions with these transporters and proteins, which can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it participates in the TCA cycle. It can also be found in other subcellular compartments, such as the cytoplasm and peroxisomes, where it is involved in the glyoxylate cycle. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Properties
IUPAC Name |
potassium;(2S,3R)-2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPTBJBFVJENN-LEJBHHMKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)C(=O)[O-])C(=O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174075 | |
Record name | L-Isocitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20226-99-7 | |
Record name | L-Isocitric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020226997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Isocitric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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